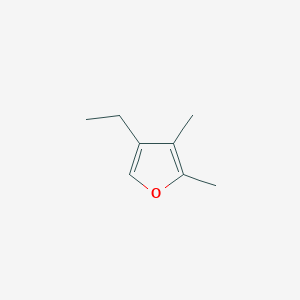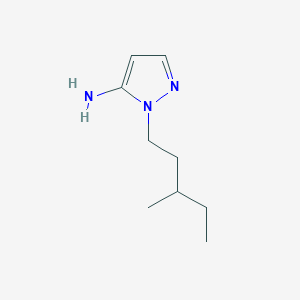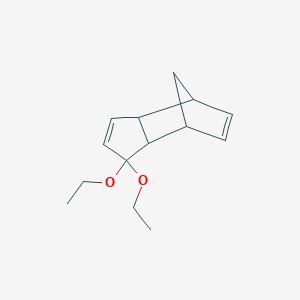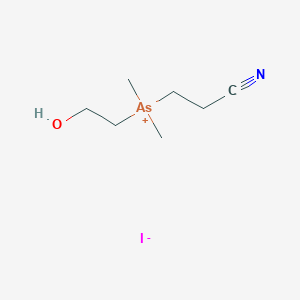![molecular formula C23H32N4O2 B14383968 N-Cyclohexyl-N'-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea CAS No. 88421-28-7](/img/structure/B14383968.png)
N-Cyclohexyl-N'-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclohexyl-N’-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea is a complex organic compound with a unique structure that combines a cyclohexyl group, a phenylpyridazinyl moiety, and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N’-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the phenylpyridazinyl core, the introduction of the hexyl chain, and the final coupling with the cyclohexylurea moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-N’-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to the formation of reduced derivatives with modified functional groups.
Scientific Research Applications
N-Cyclohexyl-N’-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a pharmacological agent.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-N’-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-Cyclohexyl-N’-[3-(4-morpholinyl)propyl]urea
- N-Cyclohexyl-N’-[3-hydroxypropyl]urea
- N-Cyclohexyl-N’-[1-(hydroxymethyl)propyl]urea
Uniqueness
N-Cyclohexyl-N’-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions
Properties
CAS No. |
88421-28-7 |
|---|---|
Molecular Formula |
C23H32N4O2 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
1-cyclohexyl-3-[6-(6-oxo-3-phenylpyridazin-1-yl)hexyl]urea |
InChI |
InChI=1S/C23H32N4O2/c28-22-16-15-21(19-11-5-3-6-12-19)26-27(22)18-10-2-1-9-17-24-23(29)25-20-13-7-4-8-14-20/h3,5-6,11-12,15-16,20H,1-2,4,7-10,13-14,17-18H2,(H2,24,25,29) |
InChI Key |
GBKWZRMHFWGQFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCCCCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-([1,1'-Biphenyl]-3-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide](/img/structure/B14383908.png)

![N~1~,N~3~-Bis[2-(2-hydroxyethoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide](/img/structure/B14383916.png)



oxophosphanium](/img/structure/B14383937.png)



![Dimethyl [1-(phenylsulfanyl)ethenyl]phosphonate](/img/structure/B14383967.png)
